An In-Depth Technical Guide to 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid (CAS 1018293-21-4)
An In-Depth Technical Guide to 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid (CAS 1018293-21-4)
An In-Depth Technical Guide to 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid (CAS 1018293-21-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid (CAS 1018293-21-4), a heterocyclic compound of significant interest in medicinal chemistry. The guide details its chemical identity, structural characteristics, and its primary mechanism of action as an inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7). We will explore its synthesis, physicochemical properties, and the broader therapeutic potential of the pyrido[1][2]oxazine scaffold. This whitepaper is intended to serve as a foundational resource for researchers engaged in the study and application of this molecule and its analogs in drug discovery and development.
Introduction and Core Compound Identity
2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid is a specialized heterocyclic molecule built upon a pyrido-oxazine core.[1] This scaffold, which fuses a pyridine ring with an oxazine ring, is a key feature in a variety of biologically active compounds.[2][3] The addition of a 4-acetic acid group enhances the molecule's water solubility, a critical property for pharmaceutical development.[1] Its primary recognized biological activity is the inhibition of PARP7, an enzyme involved in immune regulation and nucleic acid sensing pathways.[1]
Physicochemical and Structural Data
A summary of the key identification and physicochemical parameters for this compound is provided below.
| Parameter | Value | Source |
| CAS Number | 1018293-21-4 | [1][4] |
| Molecular Formula | C₉H₈N₂O₄ | Inferred |
| Molecular Weight | 208.17 g/mol | [1] |
| InChI Key | BMIBNAOWFBFGRN-UHFFFAOYSA-N | [1] |
| SMILES | OC(=O)CN1C(=O)COC2=CC=CN=C12 | [4] |
Spectroscopic Data Summary
Spectroscopic analysis is crucial for the structural confirmation of the molecule.
| Technique | Observed Data |
| ¹H NMR | δ 7.95 (d, 1H, pyridyl H), 4.6 (s, 2H, oxazine CH₂), 3.21 (s, 2H, CH₂COOH) |
| ¹³C NMR | 170.1 ppm (C=O), 165.3 ppm (COOH), 110–150 ppm (aromatic carbons) |
| IR | 1720 cm⁻¹ (C=O), 1680 cm⁻¹ (COOH), 1590 cm⁻¹ (C=N) |
Synthesis and Chemical Workflow
The synthesis of 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid typically involves a cyclization reaction.[1] A common route is the reaction of 2-amino-3-hydroxypyridine with chloroacetic acid to form the oxazine ring.[1]
Generalized Synthetic Protocol
This protocol outlines a representative synthesis. Note that specific conditions may vary and require optimization.
Step 1: N-Alkylation of 2-amino-3-hydroxypyridine
-
Reactants: 2-amino-3-hydroxypyridine and an ethyl haloacetate (e.g., ethyl bromoacetate).
-
Solvent: A polar aprotic solvent such as Dimethylformamide (DMF).
-
Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) to act as a proton scavenger.
-
Rationale: This step selectively alkylates the amino group, which is more nucleophilic than the hydroxyl group under these conditions, forming the N-C bond of the future acetic acid side chain.
Step 2: Intramolecular Cyclization (Lactamization)
-
Conditions: Heating the intermediate from Step 1, often in the same reaction vessel.
-
Rationale: The hydroxyl group attacks the ester carbonyl, leading to the formation of the six-membered oxazine ring and elimination of ethanol. This forms the core heterocyclic structure.
Step 3: Saponification (Ester Hydrolysis)
-
Reactants: The resulting ethyl ester and a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a water/ethanol mixture.[5]
-
Rationale: This step converts the ethyl ester to the final carboxylic acid, enhancing water solubility and providing a key functional group for biological interactions.
Step 4: Acidification and Isolation
-
Procedure: The reaction mixture is acidified with a strong acid (e.g., HCl) to protonate the carboxylate, causing the final product to precipitate.[5][6]
-
Purification: The crude product is collected by filtration and can be further purified by recrystallization.
Synthesis Workflow Diagram
Caption: Generalized synthesis workflow for the target compound.
Biological Activity and Mechanism of Action
The primary reported biological function of this compound is the inhibition of PARP7.[1] PARP7 is a member of the Poly(ADP-ribose) polymerase family, which are enzymes involved in various cellular processes, including DNA repair and immune signaling.
Role of PARP7 and Inhibition Rationale
-
Nucleic Acid Sensing: PARP7 plays a role in the cellular response to nucleic acids, a key component of the innate immune system's defense against viral and bacterial infections.[1]
-
Immune Regulation: By inhibiting PARP7, this compound can modulate inflammatory pathways, potentially affecting cytokine release and the activity of immune cells.[1] This suggests potential applications in treating inflammatory or autoimmune disorders.
Potential Therapeutic Applications
The pyrido[1][2]oxazine scaffold is being explored for a range of therapeutic uses:
-
Anti-inflammatory Properties: The modulation of inflammatory pathways is a key area of investigation for this class of compounds.[1]
-
Antimicrobial Activity: Some studies suggest that related structures may have activity against various bacterial strains.[1][7]
-
Anticancer Agents: Other derivatives of the broader pyrido[1][2]oxazine class have been investigated as potential anticancer agents, for example, as inhibitors of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) in non-small cell lung cancer.[2][3][8]
Mechanism of Action Diagram
Caption: Inhibition of the PARP7 signaling pathway.
Broader Context and Future Directions
The pyrido[1][2]oxazine core is a versatile scaffold in medicinal chemistry. The specific compound, 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid, serves as a valuable research tool for probing the function of PARP7. Further research may focus on:
-
Structure-Activity Relationship (SAR) Studies: Modifying the core structure and substituents to improve potency and selectivity for PARP7 or other targets.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.
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In Vivo Efficacy Studies: Testing the compound in animal models of inflammatory diseases or cancer to validate its therapeutic potential.
Conclusion
2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid is a well-defined chemical entity with established physicochemical properties and a clear primary biological target in PARP7. Its synthesis is achievable through standard organic chemistry techniques, and its mechanism of action presents intriguing possibilities for therapeutic intervention in immune-related disorders. This guide provides the foundational knowledge necessary for researchers to effectively utilize and further investigate this compound and the broader class of pyrido[1][2]oxazine derivatives.
References
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Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC - NIH. [Link]
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Novel pyrido[2,3- b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PubMed. [Link]
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Synthesis of potential anticancer agents. Pyrido[4,3-b][1][2]oxazines and pyrido[4,3-b][1][2]thiazines - PubMed. [Link]
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Microwave-assisted synthesis of novel[1][2] oxazine derivatives as potent anti- bacterial and antioxidant agents - arkat usa. [Link]
-
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate - NIH. [Link]
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2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid - NIH. [Link]
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